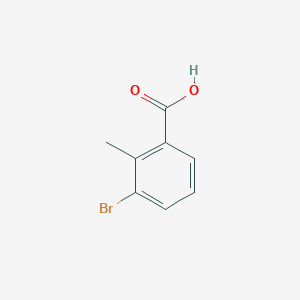

Acide 3-bromo-2-méthylbenzoïque

Vue d'ensemble

Description

3-Bromo-2-methylbenzoic Acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Synthesis Analysis

3-Bromo-2-methylbenzoic acid can be synthesized from 2-bromo-4-nitrotoluene via the Von-Richter reaction . It may also be used to synthesize 4-(bromoacetyl)isoindolin-1-one and isocoumarins .Molecular Structure Analysis

The molecular formula of 3-Bromo-2-methylbenzoic acid is C8H7BrO2. It has a molecular weight of 215.04 g/mol . The SMILES string representation is Cc1c(Br)cccc1C(O)=O .Chemical Reactions Analysis

3-Bromo-2-methylbenzoic acid may be used to synthesize 4-(bromoacetyl)isoindolin-1-one and isocoumarins . It can also be obtained from 2-bromo-4-nitrotoluene via the Von-Richter reaction .Physical And Chemical Properties Analysis

3-Bromo-2-methylbenzoic acid is a solid substance with a melting point range of 152-156 °C . Its solubility properties have been studied in different solvent systems at different temperatures .Applications De Recherche Scientifique

Synthèse des isoindolinones

Acide 3-bromo-2-méthylbenzoïque : est utilisé dans la synthèse de la 4-(bromoacétyl)isoindolin-1-one, un composé qui sert de précurseur à diverses isoindolinones pharmacologiquement actives . Ces composés ont des applications potentielles en chimie médicinale, en particulier dans le développement de nouveaux agents thérapeutiques.

Dérivés d'isocoumarine

Ce composé chimique est également un matériau de départ pour la synthèse d'isocoumarines . Les isocoumarines sont une classe de composés ayant des activités biologiques diverses, notamment des propriétés antimicrobiennes, antifongiques et anticancéreuses. Elles présentent un intérêt majeur dans le domaine de la découverte et du développement de médicaments.

Agonistes des récepteurs α-2 adrénergiques

This compound : est utilisé dans la préparation d'agonistes des récepteurs α-2 adrénergiques . Ces agonistes sont importants dans le traitement d'affections telles que l'hypertension artérielle, la sédation et certains types de douleur. Ils agissent en mimant l'action de l'adrénaline et de la noradrénaline sur les récepteurs adrénergiques α-2.

Antagonistes des récepteurs Smoothened

Le composé est essentiel à la création d'antagonistes des récepteurs Smoothened . Ces antagonistes jouent un rôle crucial dans la voie de signalisation Hedgehog, qui est importante pour la différenciation et la prolifération cellulaires. Une signalisation Hedgehog aberrante est impliquée dans divers cancers, ce qui fait de ces antagonistes des outils précieux en recherche oncologique.

Inhibiteurs de l'entrée du VIH-1

Les chercheurs utilisent l'This compound pour développer des inhibiteurs de l'entrée du VIH-1 . Ces inhibiteurs empêchent le virus de pénétrer et d'infecter les cellules hôtes, ce qui est une étape essentielle du cycle d'infection du VIH. Ils représentent une classe prometteuse de médicaments antirétroviraux qui pourraient compléter les thérapies existantes.

Intermédiaire chimique

Enfin, l'This compound sert d'intermédiaire chimique en synthèse organique . Ses groupes fonctionnels bromo et acide carboxylique en font un réactif polyvalent pour la construction d'architectures moléculaires complexes, essentielles au développement de nouveaux matériaux et produits chimiques.

Mécanisme D'action

Target of Action

3-Bromo-2-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds It has been used to synthesize compounds that target α-2 adrenoceptors, smoothened receptors, and hiv-1 entry inhibitors .

Mode of Action

It’s known that benzylic halides, such as 3-bromo-2-methylbenzoic acid, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Given its use in the synthesis of various biologically active compounds, it can be inferred that it may influence a variety of biochemical pathways depending on the specific compound it is used to synthesize .

Pharmacokinetics

It is soluble in chloroform and methanol , which suggests it may have good bioavailability when administered in suitable formulations.

Result of Action

It is used in the synthesis of various biologically active compounds, including α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors . Therefore, the results of its action can vary widely depending on the specific compound it is used to synthesize.

Action Environment

It is known to be light and air sensitive , suggesting that its stability and efficacy could be affected by exposure to light and air. It is recommended to store the compound in a sealed container in a dry, cool, and well-ventilated place .

Safety and Hazards

3-Bromo-2-methylbenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGKVCKGUBYULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370815 | |

| Record name | 3-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76006-33-2 | |

| Record name | 3-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

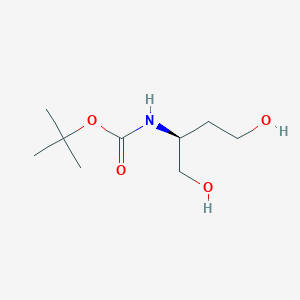

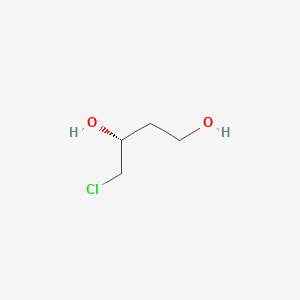

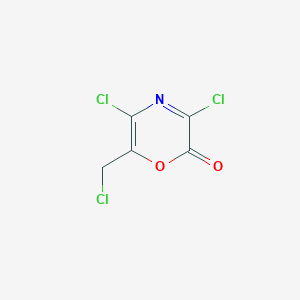

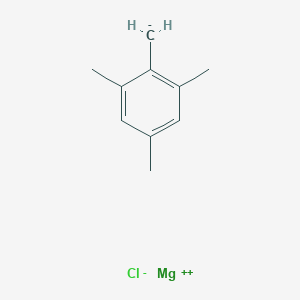

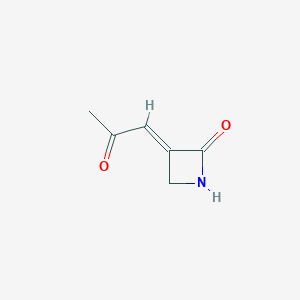

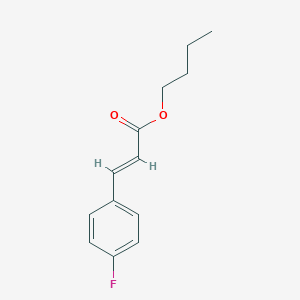

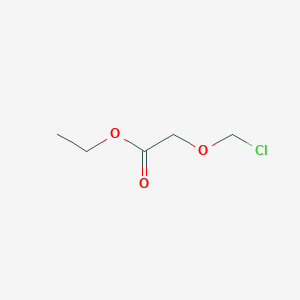

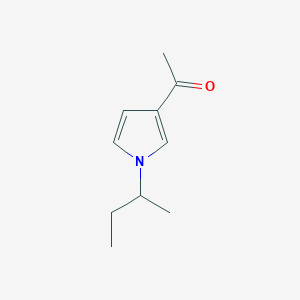

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the solubility behavior of 3-bromo-2-methylbenzoic acid in different solvents?

A1: [] The solubility of 3-bromo-2-methylbenzoic acid has been experimentally determined in eight pure solvents (tetrahydrofuran, N,N-dimethylformamide, methanol, ethyl acetate, ethanol, acetonitrile, water, and cyclohexane) and three binary solvent mixtures (water + N,N-dimethylformamide, ethyl acetate + tetrahydrofuran, and acetonitrile + N,N-dimethylformamide) at temperatures ranging from 278.15 to 328.15 K. The solubility data was successfully modeled using the modified Apelblat model, the Buchowski–Ksiazaczak λh model, the combined nearly ideal binary solvent/Redlich–Kister (CNIBS/R–K) model, and the Jouyban–Acree model. These models can be used to predict the solubility of 3-bromo-2-methylbenzoic acid in various solvent systems, which is crucial information for crystallization processes and other applications. [1] https://www.semanticscholar.org/paper/5a61e6a2fe4c868fb7281cc1f6be2538d0b18a51

Q2: How can 3-bromo-2-methylbenzoic acid be utilized in the synthesis of other compounds?

A2: [] 3-Bromo-2-methylbenzoic acid serves as a crucial starting material for synthesizing a β-diketone ligand through a multi-step process involving esterification and Baker-Venkataraman transformation. This ligand, 1-(3-bromo-2-methylphenyl)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-en-1-one, exhibits keto-enol tautomerism and can act as a bidentate ligand to form complexes with various metal ions. [2] https://www.semanticscholar.org/paper/955019745d585cfbed2516c06ff29be7fb803c14

Q3: What types of metal complexes can be formed using a β-diketone derived from 3-bromo-2-methylbenzoic acid?

A3: [] The β-diketone derived from 3-bromo-2-methylbenzoic acid, 1-(3-bromo-2-methylphenyl)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-en-1-one, can form complexes with various transition metal ions, including Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). These complexes were characterized using techniques such as elemental analysis, 1H and 13C NMR, LC-MS, and FT-IR spectroscopy. Further studies on their magnetic susceptibility and solution conductivity were also conducted. [2] https://www.semanticscholar.org/paper/955019745d585cfbed2516c06ff29be7fb803c14

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)

![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)